molecular formula C10H12ClNO B13919296 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine

5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine

Cat. No.: B13919296
M. Wt: 197.66 g/mol
InChI Key: CEDYXSOTOBNMGS-UHFFFAOYSA-N
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Description

5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method allows for the rapid construction of complex benzofuran rings, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine undergoes various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound, often using reagents like chlorine, nitric acid, and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Chlorine, nitric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction could produce benzofuran-2-ylmethanol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

5-chloro-2,2-dimethyl-3H-1-benzofuran-7-amine

InChI

InChI=1S/C10H12ClNO/c1-10(2)5-6-3-7(11)4-8(12)9(6)13-10/h3-4H,5,12H2,1-2H3

InChI Key

CEDYXSOTOBNMGS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)Cl)N)C

Origin of Product

United States

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